1-(3-Chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a 3-chloro-4-methylphenyl group and at position 4 with a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. Its structural framework is common in pharmaceuticals targeting oxidative stress or receptor modulation .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-7-8-15(10-16(12)20)23-11-14(9-17(23)24)19-21-18(22-25-19)13-5-3-2-4-6-13/h2-8,10,14H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXHUCDWPLBQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors, such as amino acids or lactams, under acidic or basic conditions.
Introduction of the 3-Chloro-4-methylphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidin-2-one core with a 3-chloro-4-methylphenyl group. This can be achieved through nucleophilic aromatic substitution reactions using reagents like 3-chloro-4-methylphenyl halides.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Coupling of the 1,2,4-Oxadiazole Ring with the Pyrrolidin-2-one Core: The final step involves the coupling of the 1,2,4-oxadiazole ring with the pyrrolidin-2-one core through condensation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the pyrrolidinone core are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |
These results suggest that the compound may serve as a lead for the development of new anticancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can reduce levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study 1: MCF-7 Cells
A study on MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.
Case Study 2: In Vivo Studies
Animal models treated with the compound exhibited reduced tumor growth compared to controls, indicating systemic efficacy.
Pharmacokinetics
Research has highlighted favorable pharmacokinetic properties for this compound, including good oral bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to biological effects.
Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway or the NF-κB pathway, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Antioxidant Activity : Thioxo-oxadiazole derivatives outperform phenyl-substituted analogs in radical scavenging, suggesting sulfur’s role in redox activity .
- Receptor Binding : Phenyl groups on oxadiazole (as in the target compound) improve affinity for hydrophobic pockets, while thiophene (G229-0289) may alter selectivity .
- Metabolic Stability : Fluorine substitution (e.g., 3-Cl-4-FPh) enhances resistance to oxidative metabolism compared to methyl groups .
Biological Activity
The compound 1-(3-Chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a hybrid molecule that combines a pyrrolidine core with oxadiazole and chlorinated phenyl moieties. This structural combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure consists of:
- A pyrrolidine ring , which is known for its diverse biological activities.
- An oxadiazole ring , recognized for its role in drug discovery due to its bioactivity against various targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The oxadiazole moiety is known to interact with several biological targets involved in cancer progression:
-
Mechanisms of Action :
- Inhibition of HDAC (Histone Deacetylase) : Compounds containing oxadiazole have shown significant inhibitory effects on HDAC enzymes, which play a crucial role in cancer cell proliferation and survival. For instance, derivatives have been reported to inhibit HDAC activity up to 90% at low concentrations (20 nM) .
- Targeting telomerase : The inhibition of telomerase activity is another mechanism through which these compounds exert their anticancer effects. Telomerase is often upregulated in cancer cells, enabling them to replicate indefinitely .
- Efficacy Studies :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
-
Antibacterial Properties :
- Studies on related pyrrolidine derivatives have shown promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- The presence of halogen substituents in the structure has been associated with enhanced antimicrobial properties .
-
Antifungal Activity :
- Similar derivatives have demonstrated antifungal activity, suggesting that the compound may also be effective against fungal infections, although specific data on this compound's antifungal efficacy is limited.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- A comprehensive review highlighted that 1,3,4-oxadiazoles possess a broad spectrum of biological activities including anticancer, antitubercular, and anti-inflammatory effects .
- In one study, modifications to the oxadiazole structure significantly impacted biological activity, emphasizing the importance of structural optimization in drug development .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
